2,2,2-trifluoroethyl N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)carbamate
Overview
Description
2,2,2-trifluoroethyl N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)carbamate: is a chemical compound with the molecular formula C11H16F3N3O2 and a molecular weight of 279.26 g/mol . This compound is known for its unique structure, which includes a trifluoroethyl group and a pyrazole ring, making it of interest in various scientific research fields.
Scientific Research Applications
2,2,2-trifluoroethyl N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)carbamate typically involves the reaction of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine with 2,2,2-trifluoroethyl chloroformate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and alcohol.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Substitution: Various substituted derivatives of the original compound.
Hydrolysis: 1-tert-butyl-3-methyl-1H-pyrazol-5-amine and 2,2,2-trifluoroethanol.
Oxidation and Reduction: Oxidized or reduced forms of the pyrazole ring.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The pyrazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate
- 2,2,2-trifluoroethyl N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)carbamate
Uniqueness
This compound is unique due to its specific combination of a trifluoroethyl group and a pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-tert-butyl-5-methylpyrazol-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3O2/c1-7-5-8(17(16-7)10(2,3)4)15-9(18)19-6-11(12,13)14/h5H,6H2,1-4H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPXWZWRSDMYRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)OCC(F)(F)F)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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